2-Hydroxy-3-methyl-6-isopropylbenzaldehyde

Cancer Metastasis Molecular Docking Carvacrol Derivative

Secure your supply of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a uniquely substituted aromatic aldehyde indispensable for targeted drug discovery. Its precise 3-methyl-6-isopropyl pattern ensures a critical LogP of 3.41 and potent, selective ALDH2 inhibition (IC50=50 nM, 360-fold over ALDH3A1), lost with generic analogs. Essential for MTA1-targeted anti-metastatic programs (-5.3 kcal/mol binding) and Schiff base antimicrobials with superior efficacy (91 μg/mL MIC). Validate your QSAR and hit-to-lead studies with this 98% pure, research-exclusive compound. Contact us for competitive bulk pricing and global shipping.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 1665-99-2
Cat. No. B162463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
CAS1665-99-2
Synonyms2-HYDROXY-6-ISOPROPYL-METHYL-BENZALDEHYDE
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(C)C)C=O)O
InChIInChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)11(13)10(9)6-12/h4-7,13H,1-3H3
InChIKeyLLVQQQQUKUEOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-methyl-6-isopropylbenzaldehyde (CAS 1665-99-2): Technical Baseline for Procurement and Research


2-Hydroxy-3-methyl-6-isopropylbenzaldehyde (CAS 1665-99-2), also known as 3-methyl-6-isopropylsalicylaldehyde, is a substituted aromatic aldehyde with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound features a phenolic hydroxyl group ortho to the aldehyde moiety, making it a valuable building block for Schiff base synthesis and a substrate of interest for biological evaluations [1]. Its physicochemical properties, including a predicted ACD/LogP of 3.41 and a boiling point of 269.4±28.0 °C at 760 mmHg, position it within a lipophilic range suitable for membrane permeability studies .

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde (CAS 1665-99-2): Why Analogs Are Not Interchangeable


Generic substitution of this specific benzaldehyde derivative is not scientifically sound due to the critical influence of its unique substitution pattern on both its chemical reactivity and biological target engagement. The precise positioning of the isopropyl, methyl, and hydroxyl groups relative to the aldehyde dictates the compound's electronic properties and steric hindrance, which are essential for its role as a specific substrate or inhibitor in enzyme assays [1] and as a selective ligand precursor in coordination chemistry [2]. Substituting with a simpler analog, such as salicylaldehyde, would eliminate the lipophilic isopropyl group, drastically altering the compound's predicted LogP (3.41 vs 1.80 for salicylaldehyde) and its ability to interact with hydrophobic binding pockets, thereby invalidating any quantitative structure-activity relationship (QSAR) or docking study relying on this specific chemotype .

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde (CAS 1665-99-2): Head-to-Head Performance Data for Scientific Selection


2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: In Silico Anti-Metastatic Binding Affinity vs. MTA1

In a molecular docking study against metastasis-associated protein 1 (MTA1), 2-hydroxy-6-isopropyl-3-methylbenzaldehyde demonstrated a binding energy of -5.3 Kcal/mol [1]. This value indicates a favorable interaction with the target protein. While a direct comparison to a specific positive control was not reported in the same study, the binding energy provides a quantifiable benchmark for its potential as an anti-metastatic lead, distinguishing it from the parent compound carvacrol, which was the starting material for this synthetic derivative.

Cancer Metastasis Molecular Docking Carvacrol Derivative

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: Schiff Base Ligand Antibacterial Activity (MIC) Comparison

A Schiff base ligand (H2L) synthesized from 2-hydroxy-6-isopropyl-3-methylbenzaldehyde exhibited Minimum Inhibitory Concentration (MIC) values of 91 μg/mL, 91 μg/mL, and 111 μg/mL against E. coli, B. subtilis, and S. aureus, respectively [1]. These values were directly compared to the standard drug Ampicillin, demonstrating superior activity (lower MIC values) for the ligand against the tested bacterial strains. This data provides a specific, measurable advantage for the compound when used as a precursor for antimicrobial Schiff base development.

Antibacterial Schiff Base MIC

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: Differential ALDH Isoenzyme Inhibition Potency

The compound exhibits a clear selectivity profile in its inhibition of human aldehyde dehydrogenase (ALDH) isoenzymes. It potently inhibits ALDH2 with an IC50 of 50 nM, while showing markedly reduced potency against ALDH3A1 (IC50 = 18,000 nM) and ALDH1A1 (IC50 = 2,000 nM) [1]. This 360-fold difference in potency between ALDH2 and ALDH3A1 provides a quantifiable selectivity window, which is a critical parameter for target-specific studies.

Aldehyde Dehydrogenase Enzyme Inhibition IC50

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: Enhanced Lipophilicity vs. Salicylaldehyde

The predicted octanol-water partition coefficient (ACD/LogP) for 2-hydroxy-3-methyl-6-isopropylbenzaldehyde is 3.41 . This represents a significant increase in lipophilicity compared to the unsubstituted analog, salicylaldehyde, which has a predicted ACD/LogP of 1.80 . The nearly 2-log unit difference indicates that the target compound is substantially more hydrophobic, which can critically influence its behavior in biological assays, including membrane permeability, plasma protein binding, and non-specific binding to assay plates.

Physicochemical Property LogP Membrane Permeability

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: Schiff Base DPPH Radical Scavenging Activity

A Schiff base ligand (H2L) derived from 2-hydroxy-6-isopropyl-3-methylbenzaldehyde was evaluated for its antioxidant potential using the DPPH radical scavenging assay. The ligand exhibited an IC50 value of 58.2 μg/mL [1]. While this value is higher than the standard ascorbic acid (IC50 = 8.4 μg/mL), it provides a quantitative baseline for the antioxidant capacity of this specific chemotype. This data allows for direct comparison with other Schiff bases derived from different aldehydes, facilitating a data-driven choice of the optimal precursor.

Antioxidant DPPH Assay Schiff Base

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: Calculated Physicochemical Profile for ADME Prediction

The compound's predicted physicochemical properties include a boiling point of 269.4±28.0 °C, a vapor pressure of 0.0±0.6 mmHg at 25°C, and an ACD/LogD of 3.32 at pH 7.4 . It also meets Lipinski's Rule of Five criteria with zero violations and has a topological polar surface area (TPSA) of 37 Ų . While these are in silico predictions and not direct comparative data against a specific analog, they are essential class-level indicators for assessing its suitability as a lead-like molecule in drug discovery programs, differentiating it from more polar or larger benzaldehyde derivatives.

ADME Drug-likeness Predicted Property

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde (CAS 1665-99-2): High-Value Research Applications Based on Verified Evidence


Cancer Metastasis Research: In Silico Hit Identification

This compound is a validated starting point for structure-based drug design efforts targeting metastasis-associated protein 1 (MTA1). Its in silico binding energy of -5.3 Kcal/mol [1] supports its use as a scaffold for further optimization in anti-metastatic drug discovery programs, where the specific substitution pattern is critical for achieving this binding pose.

Antimicrobial Ligand Design: Synthesis of Potent Schiff Bases

As a precursor for Schiff base synthesis, this aldehyde enables the creation of ligands with demonstrably superior antibacterial activity against E. coli and B. subtilis compared to the standard drug Ampicillin, with MIC values of 91 μg/mL [2]. This makes it a strategic choice for researchers developing new antimicrobial agents based on salen-type ligands.

Aldehyde Dehydrogenase (ALDH2) Research: Selective Tool Compound

The compound's potent inhibition of ALDH2 (IC50 = 50 nM) and 360-fold selectivity over ALDH3A1 [3] position it as a valuable tool compound for probing the specific biological functions of ALDH2 in cardiovascular disease, alcohol metabolism, and cancer, where selective inhibition is required to avoid off-target effects.

Medicinal Chemistry: Lead Optimization with Favorable In Silico ADME

With a predicted LogP of 3.41 and zero violations of Lipinski's Rule of Five , this compound offers a favorable in silico profile for oral bioavailability and membrane permeability. This makes it a superior starting point for hit-to-lead campaigns compared to more polar analogs like salicylaldehyde (LogP 1.80) , particularly for targets in the central nervous system or other lipophilic compartments.

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